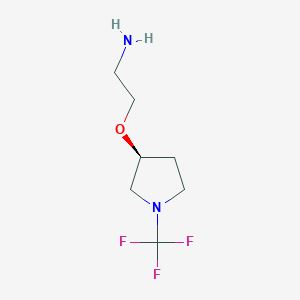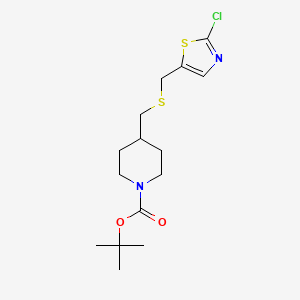
2-Naphthaleneethanol, 2-methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthaleneethanol, 2-methanesulfonate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system attached to an ethanol group, which is further modified by a methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneethanol, 2-methanesulfonate typically involves the reaction of 2-naphthaleneethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then isolated and purified .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthaleneethanol, 2-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2-naphthaleneethanol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: 2-Naphthaldehyde or 2-naphthoic acid.
Reduction: 2-Naphthaleneethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthaleneethanol, 2-methanesulfonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Naphthaleneethanol, 2-methanesulfonate involves its interaction with various molecular targets and pathways. The methanesulfonate group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of cellular processes and the induction of cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenemethanol: Similar in structure but lacks the methanesulfonate group.
2-Naphthalenethiol: Contains a thiol group instead of an ethanol group.
2-Naphthol: Contains a hydroxyl group directly attached to the naphthalene ring.
Uniqueness
The methanesulfonate group enhances its solubility and reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Fórmula molecular |
C13H14O3S |
|---|---|
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
2-naphthalen-2-ylethyl methanesulfonate |
InChI |
InChI=1S/C13H14O3S/c1-17(14,15)16-9-8-11-6-7-12-4-2-3-5-13(12)10-11/h2-7,10H,8-9H2,1H3 |
Clave InChI |
ZRGSOWABAKYBGO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)




![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)
![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)
![6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13969364.png)



![2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide](/img/structure/B13969375.png)
